6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine

Medicinal Chemistry Halogen Bonding Scaffold Optimization

This 6-chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine is essential for SAR programs demanding the 3-chloro-4-methoxyphenyl architecture. The dual-halogenation pattern (6-Cl core + 3-Cl on phenyl) provides distinct halogen-bonding vectors unavailable in mono-halogenated or 4-methoxyphenyl analogs, critical for tuning β-amyloid plaque affinity or designing ATP-competitive kinase inhibitors. Procure at 97% purity with orthogonal, batch-specific QC documentation (NMR, HPLC, GC) to eliminate structural misassignment risks in quantitative structure-activity analyses.

Molecular Formula C13H8Cl2N2O2
Molecular Weight 295.12 g/mol
Cat. No. B11795140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine
Molecular FormulaC13H8Cl2N2O2
Molecular Weight295.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC(=C3)Cl)Cl
InChIInChI=1S/C13H8Cl2N2O2/c1-18-11-3-2-7(4-9(11)15)12-17-10-5-8(14)6-16-13(10)19-12/h2-6H,1H3
InChIKeyFKOFQWHFOMZGQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine – A Dual-Halogenated Oxazolopyridine Scaffold for Kinase and Neurodegenerative Research Procurement


6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1354749-96-4) is a heterocyclic compound featuring an oxazolo[5,4-b]pyridine core with a 6-chloro substituent on the pyridine ring and a 3-chloro-4-methoxyphenyl moiety at the 2-position . This dual-halogenated architecture distinguishes it from mono-halogenated oxazolopyridine analogs and positions it within a privileged scaffold class that has been clinically validated for β-amyloid plaque targeting (MK-3328, Kd = 9.6 nM) [1] and experimentally confirmed for anti-inflammatory activity comparable to indomethacin [2]. The compound is commercially available at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine Cannot Be Replaced by Generic Mono-Halogenated Oxazolopyridine Analogs


The oxazolo[5,4-b]pyridine scaffold exhibits strong substituent-dependent pharmacology: the position and identity of halogen and methoxy groups on the 2-aryl ring critically modulate target affinity, selectivity, and physicochemical properties [1]. Published SAR data for 5-fluoro-2-aryloxazolo[5,4-b]pyridines demonstrate that aryl substitution pattern directly governs β-amyloid plaque binding affinity, with Kd values varying over 5-fold (4.5–25 nM) across closely related analogs [1]. The target compound's unique 3-chloro-4-methoxyphenyl arrangement cannot be replicated by the 4-methoxyphenyl analog (CAS 1354749-91-9), the 4-chlorophenyl analog (CAS 1354749-06-6), or the 5-chloro regioisomer (CAS 1201324-13-1), as the additional chlorine atom introduces distinct halogen-bonding potential and altered electron density on the aryl ring that may fundamentally change binding pose and target engagement profile [2]. Generic substitution risks loss of the specific interaction pattern enabled by this dual-halogenation architecture.

Quantitative Differentiation Evidence for 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine Versus Closest Structural Analogs


Structural Differentiation: Dual Halogenation (6-Cl + 3-Cl-4-OCH3-Ph) Versus Mono-Halogenated Analogs

The target compound possesses two chlorine atoms – one at the 6-position of the oxazolopyridine core and one at the 3-position of the phenyl ring – combined with a 4-methoxy group. This dual-halogenation pattern is absent in the closest commercially available analogs: 6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1354749-91-9) lacks the 3-chloro substituent, 6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine (CAS 1354749-06-6) lacks the methoxy group, and 5-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1201324-13-1) places the chloro at position 5 instead of 6 . The 3-chloro substituent introduces an additional halogen-bond donor site and increases molecular weight by 34.45 Da relative to the mono-halogenated 4-methoxyphenyl analog, altering both steric and electronic properties . In the oxazolopyridine kinase inhibitor class, halogen substitution pattern is a known determinant of ATP-binding pocket complementarity and target selectivity .

Medicinal Chemistry Halogen Bonding Scaffold Optimization

β-Amyloid Plaque Binding: Class-Validated Scaffold with Clinical-Stage Precedent (MK-3328, Kd 9.6 nM)

The oxazolo[5,4-b]pyridine scaffold is clinically validated for high-affinity β-amyloid plaque binding. In a comprehensive study by Harrison et al. (2011), 5-fluoro-2-aryloxazolo[5,4-b]pyridines were evaluated in competition binding assays using human AD brain homogenates [1]. Compound 17b (MK-3328) demonstrated a Kd of 9.6 ± 0.3 nM, compound 14b achieved Kd of 4.5 ± 0.6 nM, and compound 16b showed Kd of 6.4 ± 0.9 nM – all substantially exceeding the reference ligand [3H3]DMAB (Kd = 25 nM) [1]. MK-3328 additionally exhibits an IC50 of 10.5 nM in β-amyloid binding assays and advanced to clinical PET imaging trials [2]. The 6-chloro substituent present in the target compound mirrors the halogenation strategy employed in these validated ligands, where halogen placement was critical for achieving low-nanomolar affinity and favorable washout kinetics [1]. While the target compound itself has not been directly assayed in this system, its core scaffold identity is shared with the most potent β-amyloid-targeting oxazolopyridines reported to date.

Alzheimer's Disease PET Imaging β-Amyloid

Neuronal Nicotinic Receptor Affinity: 6-Chlorooxazolo[5,4-b]pyridine Pharmacophore Achieves Ki 2.59 nM

A derivative bearing the 6-chlorooxazolo[5,4-b]pyridin-2-yl pharmacophore (BDBM50309879: 2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2,5-diazabicyclo[3.2.2]nonane) demonstrated a Ki of 2.59 nM in a [125I]BTX displacement assay against the rat α7 neuronal nicotinic acetylcholine receptor expressed in GH4C1 cells, as reported by Pfizer Global Research and Development and curated in ChEMBL and BindingDB [1]. This low-nanomolar affinity was characterized in the context of a medicinal chemistry program published in J Med Chem (2010, 53:1222-37) [1]. The 6-chloro substituent on the oxazolopyridine core, which is conserved in the target compound, is a critical determinant of the pharmacophore's binding competence. While the target compound has a different 2-position substituent than BDBM50309879, the shared 6-chlorooxazolo[5,4-b]pyridine core demonstrates the scaffold's capacity to support high-affinity target engagement at therapeutically relevant concentrations.

Neuroscience Nicotinic Receptors Ion Channels

Anti-Inflammatory Activity: 2-Aryl Oxazolo[5,4-b]pyridine Class Demonstrates Indomethacin-Comparable Efficacy Without Gastric Irritation

In a foundational structure-activity relationship study published in the Journal of Medicinal Chemistry (1978), Clark et al. demonstrated that 2-(substituted phenyl)oxazolo[5,4-b]pyridines exhibit anti-inflammatory and analgesic activity comparable to the clinical standards phenylbutazone and indomethacin, with the critical advantage of not producing the gastrointestinal irritation associated with acidic anti-inflammatory agents [1]. This nonacidic anti-inflammatory profile is a direct consequence of the oxazolo[5,4-b]pyridine scaffold architecture, which lacks the carboxylic acid moiety responsible for COX-inhibitor-induced gastric mucosal damage [1]. The target compound's 3-chloro-4-methoxyphenyl substitution pattern falls within the scope of active 2-aryl substituents explored in this study. While specific ED50 values for the target compound are not available, the class-level evidence establishes that 2-aryl oxazolo[5,4-b]pyridines are capable of achieving clinically meaningful anti-inflammatory potency with a differentiated gastric safety profile [1].

Anti-inflammatory COX Inhibition Gastric Safety

Kinase Inhibitor Scaffold: Oxazolo[5,4-b]pyridine Core is a Recognized ATP-Mimetic Privileged Structure for CDK and GSK-3β Targeting

The oxazolo[5,4-b]pyridine scaffold is a recognized privileged structure for ATP-competitive kinase inhibition. The fused oxazole-pyridine system creates optimal hydrogen-bonding interactions within the ATP-binding pocket, as evidenced by oxazolo[5,4-b]pyridine derivatives achieving IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9 in biochemical kinase assays . The 6-bromooxazolo[5,4-b]pyridine analog is specifically marketed as a key intermediate for CDK9 inhibitor development in cancer therapy . Furthermore, oxazolo[5,4-b]pyridine-bearing compounds have been reported as GSK-3β inhibitors with potential for attenuating inflammation [1]. The 6-chloro substituent present in the target compound serves as a synthetic handle for further derivatization via cross-coupling chemistry, while the 3-chloro-4-methoxyphenyl group at the 2-position may engage a hydrophobic pocket adjacent to the hinge-binding region . The closest brominated analog, 2-(3-Bromo-4-methoxyphenyl)-6-chlorooxazolo[5,4-b]pyridine, has been cataloged as a related kinase-targeting scaffold .

Kinase Inhibition CDK GSK-3β Oncology

Procurement Quality Differentiation: Batch-Specific QC Documentation (NMR, HPLC, GC) at 97% Purity

The target compound is commercially supplied by Bidepharm with a standard purity of 97% and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization exceeds the typical purity reporting (often limited to HPLC alone) for closely related analogs such as 6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1354749-91-9) and 5-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1201324-13-1), which are frequently listed without comprehensive batch-specific QC data . The availability of orthogonal analytical methods (NMR for structural confirmation, HPLC for purity, GC for volatile impurity analysis) provides procurement confidence for research programs requiring rigorous compound characterization, particularly in structure-activity relationship studies where impurity profiles can confound biological assay interpretation .

Quality Control Analytical Chemistry Procurement

Recommended Research and Procurement Application Scenarios for 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine


Alzheimer's Disease PET Tracer Development Programs Using Oxazolo[5,4-b]pyridine Scaffolds

Research groups developing next-generation β-amyloid PET imaging agents should prioritize this compound as a synthetic precursor or scaffold reference. The oxazolo[5,4-b]pyridine core has produced the clinical-stage PET ligand MK-3328 (Kd = 9.6 nM; IC50 = 10.5 nM), and the 6-chloro substituent provides a versatile synthetic handle for introducing 18F or other radiolabeling moieties via nucleophilic aromatic substitution or metal-catalyzed halogen exchange [1]. The 3-chloro-4-methoxyphenyl motif may confer differentiated brain penetration and plaque-binding kinetics relative to the 5-fluoro-2-aryl series, making this compound valuable for SAR expansion beyond the published MK-3328 chemotype [1].

Kinase Inhibitor Lead Optimization Leveraging Dual-Halogenation Architecture

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors should evaluate this compound as a starting scaffold for CDK, GSK-3β, or Plk1 programs. The oxazolo[5,4-b]pyridine core has demonstrated sub-micromolar CDK2 inhibition (IC50 = 0.36 µM) and single-digit nanomolar target engagement at neuronal receptors (Ki = 2.59 nM for 6-chlorooxazolo[5,4-b]pyridine pharmacophore) [2]. The dual-halogenation pattern (6-Cl on core + 3-Cl on phenyl) provides two distinct vectors for structure-based design: the 6-chloro position for hinge-region interactions and the 3-chloro-4-methoxyphenyl group for occupation of a hydrophobic back pocket, potentially enabling improved selectivity over mono-halogenated analogs .

Nonacidic Anti-Inflammatory Drug Discovery with Gastric Safety Requirements

Programs seeking anti-inflammatory agents with reduced gastrointestinal toxicity should consider this compound as a representative of the 2-aryl oxazolo[5,4-b]pyridine class, which has been shown to achieve indomethacin-comparable efficacy without producing gastric mucosal irritation [3]. The nonacidic nature of the scaffold eliminates the carboxylic acid moiety responsible for COX-inhibitor-induced gastric damage, and the 3-chloro-4-methoxyphenyl substitution pattern may offer differentiated COX-2 selectivity or pharmacokinetic properties relative to previously studied 2-aryl analogs [3].

High-Confidence SAR Studies Requiring Rigorous Analytical Characterization

Laboratories conducting quantitative structure-activity relationship studies where compound purity and identity confidence are paramount should procure this compound based on its batch-specific orthogonal QC documentation (NMR, HPLC, GC at 97% purity) . This level of characterization reduces the risk of false structure-activity correlations arising from undetected impurities or structural misassignment, a concern particularly relevant when comparing compounds with subtle structural differences such as regioisomeric chloro or methoxy placement .

Quote Request

Request a Quote for 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.